2-benzoyl-3-methyl-1-benzofuran
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Description
(3-methyl-2-benzofuranyl)phenylMethanone is a chemical compound with the molecular formula C16H12O2 and a molecular weight of 236.27 . It is also known by other synonyms such as Benzene,1,3,8-trimethoxy-; Methanone, (3-methyl-2-benzofuranyl)phenyl-; and (3-methylbenzofuran-2-yl)(phenyl)methanone .
Molecular Structure Analysis
The molecular structure of (3-methyl-2-benzofuranyl)phenylMethanone consists of a benzofuran ring attached to a phenyl group through a methanone (carbonyl) group . The benzofuran ring contains a fused benzene and furan ring, and the 3-methyl-2-benzofuranyl indicates a methyl group attached to the 3rd carbon of the benzofuran ring .Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Approaches : A study developed a simple route for the synthesis of a related compound 4-(3-methyl-1H-indol-2yl)phenylmethanone, demonstrating an efficient method to generate potential biologically active compounds (Harindran & Rajeswari, 2017).
- Characterization and Synthesis of Derivatives : Further synthesis and characterization of related benzofuran derivatives, such as (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanone, provided insights into their molecular structure and potential as cytotoxic agents (Hayakawa et al., 2004).
Biological and Medicinal Applications
- Antimicrobial Properties : A study synthesized (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives, demonstrating significant antimicrobial activity, highlighting the potential of benzofuran derivatives in antimicrobial applications (Koca et al., 2005).
- Inhibition of Tubulin Polymerization : Dihydrobenzofuran lignans, related to benzofurans, showed potential antitumor activity by inhibiting tubulin polymerization, suggesting a new group of antimitotic agents (Pieters et al., 1999).
Environmental and Photocatalytic Applications
- Photocatalytic Degradation : An investigation into the photocatalytic degradation of Benzophenone-3, using PbO/TiO2 and Sb2O3/TiO2 catalysts, shed light on the environmental applications of benzophenone-related compounds (Wang et al., 2019).
Properties
IUPAC Name |
(3-methyl-1-benzofuran-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)18-16(11)15(17)12-7-3-2-4-8-12/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOPMPQDBXDVID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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